molecular formula C14H14BrNO2 B1328456 5-Bromo-2-(4-ethoxyphenoxy)aniline CAS No. 946786-83-0

5-Bromo-2-(4-ethoxyphenoxy)aniline

Cat. No. B1328456
M. Wt: 308.17 g/mol
InChI Key: PBIIYWDEEACWCJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-ethoxyphenoxy)aniline is a compound that can be associated with a class of substances that have bromine as a substituent on an aromatic ring. The presence of bromine, along with other substituents like ethoxy groups, can significantly influence the physical and chemical properties of such compounds. Although the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds to infer potential characteristics and behaviors.

Synthesis Analysis

The synthesis of brominated aniline derivatives typically involves the introduction of bromine into an aromatic ring, followed by further functionalization. In the case of 5-Bromo-2-(4-ethoxyphenoxy)aniline, the synthesis would likely involve a multi-step process starting with the bromination of an aniline precursor, followed by the introduction of the ethoxyphenoxy moiety. While the exact synthesis of this compound is not detailed in the provided papers, the synthesis of related compounds, such as those in the homologous series of 4-(4-bromopropyloxy)-4'-(4-alkyloxybenzylidene)anilines, involves the attachment of brominated chains to the aniline core, which could offer insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of brominated anilines is influenced by the nature and position of substituents on the aromatic ring. The presence of a bromine atom can lead to polarization effects due to its electronegativity. In the case of 5-Bromo-2-(4-ethoxyphenoxy)aniline, the bromine atom and the ethoxy group would contribute to the overall polarization of the molecule. The crystal structures of similar 4-substituted anilines show that halogen substituents like bromine can play a role similar to that of ethynyl and hydroxy groups in determining the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Brominated anilines are reactive intermediates that can undergo various chemical reactions, including coupling reactions, nucleophilic substitution, and electrophilic substitution. The bromine atom in 5-Bromo-2-(4-ethoxyphenoxy)aniline would make the aromatic ring more susceptible to nucleophilic attack, potentially allowing for further functionalization of the molecule. The reactivity of such compounds is not explicitly discussed in the provided papers, but the general behavior of brominated aromatic compounds can be extrapolated to predict possible reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated anilines are influenced by the nature of their substituents. The presence of a bromine atom can increase the molecular weight and may affect the boiling and melting points of the compound. Additionally, the ethoxy group could contribute to the solubility of the compound in organic solvents. The mesomorphic properties of related brominated anilines, such as those studied in the second paper, indicate that the bromine substituent can alter phase transition temperatures and influence anisotropic changes in the material . These findings suggest that 5-Bromo-2-(4-ethoxyphenoxy)aniline could exhibit unique thermal and liquid crystalline properties, although specific data for this compound would be needed for a definitive analysis.

Scientific Research Applications

Spectroscopic and Theoretical Study in Substituted N-Phenoxyethylanilines

A study explored the vibrational, geometrical, and electronic properties of N-(2-phenoxyethyl)aniline and its derivatives, providing insights into the properties of substances like 5-Bromo-2-(4-ethoxyphenoxy)aniline. The research indicated that the gauche conformation around the (CH2)2 chain is the lowest-energy for all the molecules in the study. This study is significant for understanding the molecular behavior of such compounds (Finazzi et al., 2003).

Novel Substituted Azomethine – Metal Complexes: Spectral, Structural and Optical Properties

In 2019, a study on azobenzene-based 5-bromo 4-methoxy salicylideneaniline ligand (L) synthesized with ZnCl2 and FeCl3 was conducted. This research highlighted the potential applications of such compounds in creating metal substituted Schiff base complexes with a range of remarkable properties including structural, magnetic, and second-order nonlinear optical properties (Leela et al., 2019).

Nucleophilic Substitution Reactions of 5-Bromo-6-methyluridines

Research on the reactions of 5-bromo-6-methyluridines with various nucleophiles, including aniline, provided insights into the nucleophilic substitution reactions involving compounds similar to 5-Bromo-2-(4-ethoxyphenoxy)aniline. This study contributes to the understanding of reaction dynamics in related chemical structures (Sarma et al., 1994).

properties

IUPAC Name

5-bromo-2-(4-ethoxyphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIIYWDEEACWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(4-ethoxyphenoxy)aniline

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